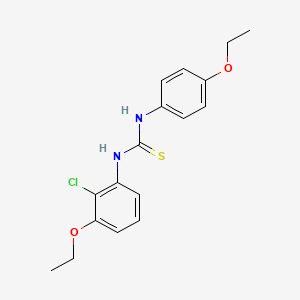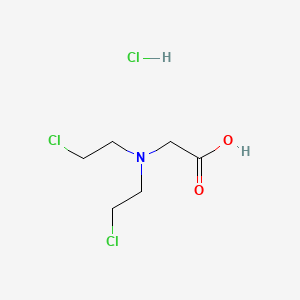
Glycine mustard
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycine mustard is a chemical compound that combines the properties of glycine, a simple amino acid, with mustard, a class of compounds known for their reactive nature. Glycine, also known as aminoacetic acid, is the simplest amino acid with the formula NH₂CH₂COOH. Mustard compounds, on the other hand, are known for their use in chemical warfare and chemotherapy due to their alkylating properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Glycine mustard can be synthesized through various methods, including the reaction of glycine with mustard gas derivatives. One common method involves the reaction of glycine with 2-chloroethyl ethyl sulfide under controlled conditions to form this compound. The reaction typically requires a catalyst and is conducted at a specific temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form. Safety measures are crucial due to the toxic nature of mustard compounds.
Análisis De Reacciones Químicas
Types of Reactions: Glycine mustard undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into less reactive forms.
Substitution: this compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Glycine mustard has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Investigated for its potential use in chemotherapy due to its alkylating properties.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of glycine mustard involves its ability to alkylate DNA and other cellular components. This alkylation disrupts normal cellular processes, leading to cell death. The molecular targets include DNA, proteins, and other nucleophiles within the cell. The pathways involved in its action are primarily related to the induction of apoptosis and inhibition of cell division.
Comparación Con Compuestos Similares
Glycine Betaine: A derivative of glycine known for its role in osmoregulation in plants.
Mustard Gas: A well-known chemical warfare agent with similar alkylating properties.
Cyclophosphamide: A chemotherapy drug that also acts as an alkylating agent.
Uniqueness: Glycine mustard is unique in that it combines the properties of glycine and mustard compounds, making it a versatile tool in both research and potential therapeutic applications. Its ability to alkylate DNA and other cellular components makes it particularly useful in studying cellular processes and developing new treatments.
Propiedades
Número CAS |
2619-97-8 |
|---|---|
Fórmula molecular |
C6H12Cl3NO2 |
Peso molecular |
236.5 g/mol |
Nombre IUPAC |
2-[bis(2-chloroethyl)amino]acetic acid;hydrochloride |
InChI |
InChI=1S/C6H11Cl2NO2.ClH/c7-1-3-9(4-2-8)5-6(10)11;/h1-5H2,(H,10,11);1H |
Clave InChI |
JUBAFYPBMDLOSF-UHFFFAOYSA-N |
SMILES canónico |
C(CCl)N(CCCl)CC(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


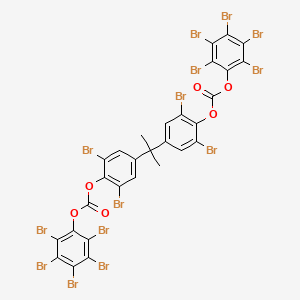

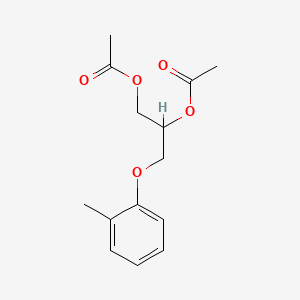
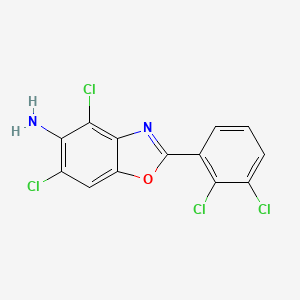
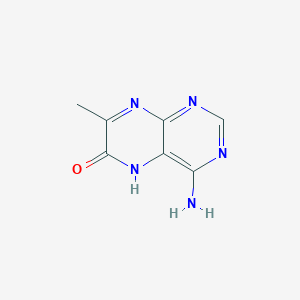


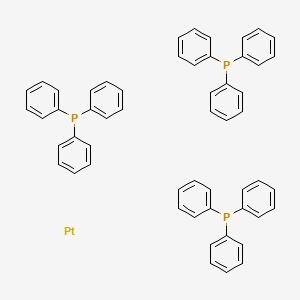
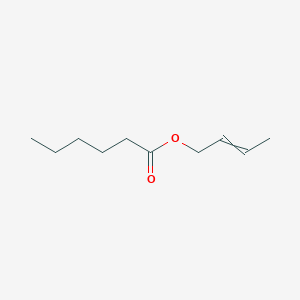
![Benzene, 2,4-dichloro-1-[(4-chlorophenyl)thio]-](/img/structure/B13793171.png)
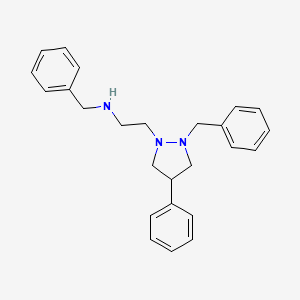
![3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2-methyl-1-cyclohexen-1-YL)ethenyl]-5-methoxy-1,3-benzothiazol-3-ium iodide](/img/structure/B13793188.png)
